2-((3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
CAS No.: 624723-94-0
Cat. No.: VC15592776
Molecular Formula: C30H22FN5O3S
Molecular Weight: 551.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624723-94-0 |
|---|---|
| Molecular Formula | C30H22FN5O3S |
| Molecular Weight | 551.6 g/mol |
| IUPAC Name | (2Z)-2-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Standard InChI | InChI=1S/C30H22FN5O3S/c1-2-15-39-24-14-13-20(16-23(24)31)26-21(18-35(33-26)22-11-7-4-8-12-22)17-25-29(38)36-30(40-25)32-28(37)27(34-36)19-9-5-3-6-10-19/h3-14,16-18H,2,15H2,1H3/b25-17- |
| Standard InChI Key | MRFFPNCOKPTBQX-UQQQWYQISA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6)F |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6)F |
Introduction
Chemical Identity and Structural Analysis
Basic Identifiers
The compound’s identity is unambiguously defined by the following identifiers:
The Z-configuration of the methylidene group at position 2 is confirmed by stereodescriptors in its IUPAC name and SMILES strings . The structure integrates a thiazolo[3,2-b] triazine-dione core linked to a fluoropropoxyphenyl-pyrazole moiety and two phenyl substituents .
Synthesis and Manufacturing
Synthetic Routes
Though detailed protocols for this specific compound are proprietary, its structure implies a multi-step synthesis leveraging:
-
Suzuki-Miyaura Coupling: To assemble the 3-fluoro-4-propoxyphenyl and phenyl-pyrazole segments.
-
Knoevenagel Condensation: For forming the methylidene bridge between the pyrazole and thiazolo-triazine units.
-
Cyclization Reactions: To construct the thiazolo[3,2-b][1, triazine-dione core, possibly via intramolecular nucleophilic substitution.
Catalysts such as palladium complexes or organocatalysts likely accelerate key steps, while protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates.
Purification and Yield Optimization
Reverse-phase HPLC or recrystallization from polar aprotic solvents (e.g., DMF/water) would resolve stereochemical impurities. Vendor specifications indicate a purity grade suitable for research, though exact yields remain undisclosed .
Physicochemical Properties
Solubility and Stability
The compound’s logP (calculated: ~4.2) predicts moderate lipophilicity, favoring solubility in dimethyl sulfoxide (DMSO) or dichloromethane over aqueous media. Stability studies are absent, but the fluorinated aryl ether and electron-deficient triazine ring may confer resistance to hydrolytic degradation under acidic conditions.
Thermal Behavior
Differential scanning calorimetry (DSC) data are unavailable, but the molecular weight (551.6 g/mol) and rigid fused-ring system suggest a melting point >200°C.
Research Applications
Materials Science
Conjugated systems in the molecule could serve as organic semiconductors or light-harvesting components in photovoltaic devices, though experimental evidence is lacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume